2-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile
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Overview
Description
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group, with a benzodioxole moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Acetonitrile Group:
Incorporation of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitrile oxides or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives with different functional groups.
Scientific Research Applications
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites, while the pyrrolidine ring may enhance binding affinity. This compound can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-4-yl-: Similar structure but with the benzodioxole moiety at the 4-position.
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-6-yl-: Benzodioxole moiety at the 6-position.
Uniqueness
1-Pyrrolidineacetonitrile, a-1,3-benzodioxol-5-yl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzodioxole moiety plays a crucial role in determining its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
37673-03-3 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylacetonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-8-11(15-5-1-2-6-15)10-3-4-12-13(7-10)17-9-16-12/h3-4,7,11H,1-2,5-6,9H2 |
InChI Key |
AXNHBGUUQZQXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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